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molecular formula C15H11NO3S B2982749 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde CAS No. 80360-20-9

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde

Cat. No. B2982749
M. Wt: 285.32
InChI Key: ZLARITBCJILRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875605B2

Procedure details

A stirred solution of 1H-indole-3-carboxaldehyde (1 g, 6.89 mmol), in DMF (25 mL) was treated with sodium hydride (0.357 g, 60% in mineral oil, 8.95 mmol) under nitrogen at room temperature, stirred for 30 minutes, treated with benzene sulfonyl chloride (1.09 mL, 8.25 mmol), stirred at room temperature for 3-5 hrs. After the completion of reaction (T. L. C.), the reaction mixture was quenched with 25 mL ice-cold water and diluted with 25 mL ethyl acetate. The organic phase was separated, washed sequentially with water and brine, dried over anhydrous MgSO4 and concentrated in vacuo. The resultant residue was purified by flash chromatography (silica gel, EtOAc/Hexane, 2/8) to afford the title compound as an off-white foam, which was latter identified by IR, NMR and mass spectral data.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.357 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.[H-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[C:14]1([S:20]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([CH:10]=[O:11])=[CH:2]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
0.357 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3-5 hrs
Duration
4 (± 1) h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (T. L. C.)
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 25 mL ice-cold water
ADDITION
Type
ADDITION
Details
diluted with 25 mL ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash chromatography (silica gel, EtOAc/Hexane, 2/8)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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